molecular formula C22H20F6N2O3S B2486340 (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile CAS No. 1026608-55-8

(2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2486340
CAS No.: 1026608-55-8
M. Wt: 506.46
InChI Key: RALYQAKSTYQXKQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group, a nitrile group, and a hexafluoro-hydroxypropyl group, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an appropriate nucleophile under basic conditions.

    Introduction of the nitrile group: This step involves the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the hexafluoro-hydroxypropyl group: This can be done through a nucleophilic substitution reaction using a suitable hexafluoro-hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and hexafluoro-hydroxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules.

Medicine

The unique structural features of the compound make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

The compound (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile is unique due to its combination of a sulfonyl group, a nitrile group, and a hexafluoro-hydroxypropyl group. This combination imparts distinct chemical and physical properties, making it a versatile molecule for various applications.

Properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)sulfonyl-3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F6N2O3S/c1-19(2,3)14-6-10-17(11-7-14)34(32,33)18(12-29)13-30-16-8-4-15(5-9-16)20(31,21(23,24)25)22(26,27)28/h4-11,13,30-31H,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALYQAKSTYQXKQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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